1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol
Description
Overview of Cyclopropanol (B106826) Scaffold in Contemporary Organic Chemistry
The cyclopropanol scaffold represents a vital and highly versatile class of building blocks within contemporary organic chemistry. mdpi.com These molecules, defined by a hydroxyl group directly attached to a three-membered cyclopropane (B1198618) ring, are noted for their unique reactivity, which is a direct consequence of the inherent ring strain in their structure. mdpi.commdpi.com This strain makes cyclopropanols susceptible to ring-opening reactions, a characteristic that chemists adeptly leverage to forge complex molecular frameworks that are often challenging to create through other synthetic routes. mdpi.comsigmaaldrich.com
The synthetic utility of cyclopropanols is primarily derived from their function as versatile three-carbon synthons. nih.govnih.gov The release of ring strain provides a strong thermodynamic driving force for a variety of chemical transformations. mdpi.com For example, cyclopropanols can act as precursors for reactive intermediates such as β-ketoalkyl radicals or metal homoenolates, which are instrumental in the formation of new carbon-carbon bonds. mdpi.comnih.gov The reactivity profile of cyclopropanols is diverse, including not only ring-cleavage but also ring-expansion to yield cyclobutanones and reactions that functionalize the molecule while keeping the cyclopropane ring intact. nih.gov
The importance of the cyclopropane motif is particularly pronounced in the field of medicinal chemistry, where it is a common structural element in numerous pharmaceutical drugs. frontiersin.org The rigid, three-dimensional nature of the cyclopropane ring can bestow advantageous physicochemical properties upon a molecule, including greater metabolic stability, enhanced binding to biological targets, and a reduction in off-target effects. nih.gov Consequently, molecules incorporating a cyclopropane ring often display a broad spectrum of biological activities. mdpi.com The ongoing development of synthetic strategies involving cyclopropanols is therefore of high importance for accessing novel molecules for drug discovery programs and for the total synthesis of complex natural products. sigmaaldrich.comfrontiersin.org
The accessibility of cyclopropanols is facilitated by several robust synthetic methods, as detailed in the table below.
| Synthesis Method | Description |
| Kulinkovich Reaction | This method involves the titanium(IV) isopropoxide-catalyzed reaction of esters with Grignard reagents, such as ethylmagnesium bromide, to produce 1-substituted cyclopropanols. |
| Simmons-Smith Reaction | A classic cyclopropanation technique that can be applied to enol ethers, which are then hydrolyzed to give the corresponding cyclopropanols. mdpi.comnih.gov |
| Michael Initiated Ring Closure (MIRC) | This strategy employs a Michael addition reaction followed by an intramolecular cyclization to construct the cyclopropane ring, often with excellent control over stereochemistry. mdpi.com |
| Carbometallation of Cyclopropenes | A tandem sequence of carbometallation and subsequent oxidation of cyclopropenes offers another effective pathway to substituted cyclopropanols. mdpi.com |
Historical Context of Substituted Cyclopropanol Derivatives
While the chemistry of cyclopropane derivatives began in the 19th century with the work of William Henry Perkin, the specific study of cyclopropanols emerged much later. The path to understanding and utilizing these strained alcohols has been punctuated by several pivotal discoveries.
The parent compound, cyclopropanol, was first successfully synthesized in 1942 by D. L. Cottle, a landmark achievement in the chemistry of small-ring systems. Subsequent research in the 1950s by chemists like J. D. Roberts provided deeper insights into the fundamental properties and reactivity of cyclopropanol and its simple derivatives. mdpi.com
The true synthetic power of this class of compounds was unlocked with the advent of methods for preparing substituted cyclopropanols. A significant advancement came in 1991 with the development of the Kulinkovich reaction . This powerful transformation provided a direct and efficient route to a wide variety of 1-substituted cyclopropanols from readily available esters, making these valuable intermediates broadly accessible. In parallel, established methods like the Simmons-Smith reaction were adapted to produce cyclopropanols from precursors such as enol ethers. mdpi.com These methodological innovations were critical in elevating cyclopropanols from objects of academic curiosity to indispensable tools in the synthetic organic chemist's toolkit.
The following timeline highlights key milestones in the history of cyclopropane and cyclopropanol chemistry.
| Year | Development | Significance |
| 1896 | Vinylcyclopropane is synthesized by Gustavson. | An early synthesis of a functionalized cyclopropane derivative. |
| 1942 | Cyclopropanol is first synthesized by Cottle. | This event marks the beginning of the field of cyclopropanol chemistry. |
| 1951 | Roberts and Chambers publish foundational work on cyclopropanol. mdpi.com | Their research provided a crucial early understanding of the properties of these small-ring compounds. |
| 1958 | The Simmons-Smith reaction is reported. | This introduced a versatile cyclopropanation method that was later adapted for cyclopropanol synthesis. |
| 1991 | The Kulinkovich reaction is developed. | This provided a highly effective and direct synthetic route to 1-substituted cyclopropanols from esters. |
Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-9-4-3-8(7-10(9)14-2)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |
InChI Key |
FURBXSHRMITYKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)O)OC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 3,4 Dimethoxyphenyl Cyclopropan 1 Ol
Ring-Opening Reactions
The high ring strain of the cyclopropane (B1198618) ring in 1-(3,4-dimethoxyphenyl)cyclopropan-1-ol makes it susceptible to cleavage under various conditions, serving as a powerful driving force for its chemical transformations. nih.gov These ring-opening reactions are a cornerstone of its synthetic utility, allowing it to act as a homoenolate equivalent or a precursor to β-keto radicals.
Acid-Catalyzed Ring-Opening Mechanisms
Under acidic conditions, this compound undergoes a characteristic ring-opening reaction. The mechanism is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). stackexchange.comnih.gov Departure of the water molecule is accompanied by the cleavage of one of the internal C-C bonds of the cyclopropane ring.
The general mechanism can proceed via two main pathways after protonation of the hydroxyl group:
SN1-like Pathway: Cleavage of the C-O bond first to form a cyclopropyl (B3062369) cation, which is unstable and rapidly rearranges through C-C bond cleavage to a more stable carbocation. nih.gov
Concerted Pathway: A concerted mechanism where the C-O bond cleavage, C-C bond cleavage, and nucleophilic attack (or proton loss) occur in a single step or in rapid succession. stackexchange.com
For aryl-substituted cyclopropanols, the pathway leading to a resonance-stabilized benzylic carbocation is highly favored.
Radical-Mediated Ring-Opening Processes
This compound can undergo single-electron oxidation to generate a highly reactive β-keto radical. nih.gov This transformation is typically achieved using chemical oxidants, such as manganese(III) acetate (Mn(OAc)₃) or manganese(III) acetylacetonate (Mn(acac)₃), or through photoredox catalysis. organic-chemistry.orgnih.govacs.org
The mechanism proceeds as follows:
Single-Electron Transfer (SET): The cyclopropanol (B106826) undergoes a one-electron oxidation to form a radical cation.
Ring Opening: The resulting radical cation is unstable and rapidly undergoes homolytic cleavage of the C1-C2 bond. This ring-opening is driven by the release of ring strain and results in the formation of a β-keto alkyl radical. chemrxiv.org
Further Reaction: This β-keto radical is a versatile intermediate that can be trapped by various radical acceptors or participate in cyclization reactions. organic-chemistry.org
Recent studies have shown that photocatalysis provides a mild and efficient way to generate these β-keto radicals. Aryl-substituted tertiary cyclopropanols can form photoactive electron donor-acceptor (EDA) complexes with electron-deficient olefins, leading to ring opening upon UV light irradiation. chemrxiv.org Similarly, visible-light photoredox catalysis can achieve the same transformation, often involving the oxidation of the cyclopropanol by an excited state of the photocatalyst. researchgate.netrsc.org
| Method | Reagents/Conditions | Intermediate | Typical Subsequent Reaction |
| Chemical Oxidation | Mn(acac)₃, Oxidant | β-Keto Radical | Addition to vinyl azides, enones organic-chemistry.orgacs.org |
| Photoredox Catalysis | Photocatalyst (e.g., Ir, Ru), Visible Light | β-Keto Radical | Arylation, addition to alkenes chemrxiv.orgresearchgate.net |
Metal-Catalyzed Ring-Opening and Functionalization
Transition metals, particularly palladium, copper, and cobalt, are effective catalysts for the ring-opening and subsequent functionalization of cyclopropanols. nih.gov These reactions typically proceed through the formation of a metal homoenolate intermediate. acs.org
The general catalytic cycle involves:
Formation of a Metal Alkoxide: The cyclopropanol reacts with the metal catalyst to form a metal cyclopropoxide.
Ring Opening: This intermediate undergoes ring opening to form a metal homoenolate.
Cross-Coupling: The nucleophilic β-carbon of the homoenolate can then participate in cross-coupling reactions with various electrophiles, such as aryl halides or alkyl halides. rsc.orgresearchgate.net
Reductive Elimination: Reductive elimination from the metal center yields the final β-functionalized ketone and regenerates the active catalyst.
Palladium catalysis has been successfully employed for the cross-coupling of cyclopropanol-derived homoenolates with aryl bromides, providing a direct route to β-aryl ketones. acs.orgrsc.org Copper-catalyzed systems are effective for coupling with alkyl halides, including various fluoroalkyl halides. nih.gov Cobalt catalysts have been used in divergent coupling reactions with alkynes, leading to either β-alkenyl ketones or cyclopentenol derivatives. nih.gov
| Metal Catalyst | Electrophile | Product Type | Reference |
| Palladium (Pd) | Aryl Halides | β-Aryl Ketones | acs.orgrsc.orgresearchgate.net |
| Copper (Cu) | (Fluoro)Alkyl Halides | β-(Fluoro)alkyl Ketones | nih.gov |
| Cobalt (Co) | Alkynes | β-Alkenyl Ketones | nih.gov |
| Zinc (Zn) | Morita–Baylis–Hillman carbonates | β-Allylated Cyclopropanols | acs.orgchemrxiv.org |
Nucleophilic and Electrophilic Ring-Opening Reactions
The reactivity of this compound can be understood in terms of its behavior as a latent nucleophile or its reaction with electrophiles.
Nucleophilic Reactivity (as a Homoenolate Equivalent): Upon deprotonation or reaction with a transition metal, the cyclopropanol ring opens to form a homoenolate. researchgate.net This species is a powerful nucleophile at the β-carbon. This nucleophilicity is harnessed in the metal-catalyzed reactions described previously, where the homoenolate attacks an electrophilic coupling partner. Zinc-mediated reactions, for example, generate enolized zinc homoenolates that can react with various electrophiles. acs.orgchemrxiv.org
Electrophilic Ring-Opening: The cyclopropane ring can also be opened by direct attack from an electrophile. The reaction with an acid catalyst (a proton) is a prime example of this. stackexchange.com Other electrophiles, such as halogens (e.g., Br₂, I₂), can also induce ring cleavage to yield β-halo ketones. acs.org In the case of aryl-substituted cyclopropanols, the electrophilic attack often occurs at the aryl ring if it is sufficiently activated, but direct interaction with the cyclopropane ring can lead to cleavage, especially under conditions that promote the formation of cationic intermediates. acs.orgnih.gov For cyclopropanes bearing both donor and acceptor groups, the polarization of the C-C bond enhances reactivity towards nucleophiles in what is termed a nucleophilic ring-opening. nih.govscispace.com
Rearrangement Reactions Involving the Cyclopropanol Moiety
Beyond simple ring-opening to form linear ketones, the cyclopropanol moiety can participate in more complex rearrangement reactions, often leading to isomeric structures.
Isomerization Pathways
The most common isomerization pathway for this compound is its rearrangement to the corresponding linear ketone, 1-(3,4-dimethoxyphenyl)propan-1-one (B16214) (3,4-dimethoxypropiophenone). This reaction is readily promoted by acid catalysis, as described in section 3.1.1, where it proceeds through a stabilized carbocation intermediate. acs.org
In addition to structural isomerization, stereochemical isomerization can occur in substituted cyclopropanols. For instance, readily accessible cis-1,2-disubstituted cyclopropanols can be catalytically isomerized to their more stable trans-isomers. uj.edu.pl This type of isomerization has been reported using silver(I) catalysts, which are thought to proceed via the formation of silver homoenolate intermediates. While this compound itself is not chiral and does not have cis/trans isomers, this reactivity is relevant for derivatives and highlights the dynamic nature of the cyclopropanol ring system under catalytic conditions. uj.edu.pl
| Reaction Type | Catalyst/Conditions | Product |
| Structural Isomerization | Acid (e.g., H₂SO₄) | 1-(3,4-Dimethoxyphenyl)propan-1-one |
| Stereochemical Isomerization (of derivatives) | Silver(I) (e.g., AgOTf) | Stereoisomer of the starting cyclopropanol |
Skeletal Rearrangements
Due to the intrinsic strain in the three-membered ring, cyclopropanols like this compound are prone to undergo ring-opening reactions rather than extensive skeletal rearrangements that form other carbocyclic systems under typical conditions. The most common transformation is an acid-catalyzed C-C bond cleavage of the cyclopropane ring.
Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Departure of water generates a carbocation intermediate. This cation is stabilized by the adjacent electron-donating 3,4-dimethoxyphenyl group. The subsequent ring-opening is driven by the release of the high ring strain (approximately 27 kcal/mol) of the cyclopropane ring. This process typically involves the cleavage of the bond between the carbon bearing the aryl group (C1) and one of the adjacent methylene (B1212753) carbons (C2 or C3). The result of this pathway is not a rearranged carbon skeleton (like a cyclobutane) but rather the formation of a linear, open-chain product. Specifically, acid-catalyzed ring-opening of 1-arylcyclopropanols leads to the formation of β-aryl ketones. For this compound, this would result in the formation of 1-(3,4-dimethoxyphenyl)propan-1-one.
Radical-mediated pathways can also lead to ring-opening. One-electron oxidation of the cyclopropanol can form a radical cation, which readily undergoes cleavage of the cyclopropane ring to yield a β-ketoalkyl radical. This radical intermediate can then be trapped by various reagents.
Cross-Coupling Reactions and Derivative Formation
The strained cyclopropane ring of this compound makes it an excellent substrate for transition metal-catalyzed ring-opening cross-coupling reactions. In these reactions, the cyclopropanol acts as a homoenolate equivalent, providing a three-carbon building block for the synthesis of more complex molecules, particularly β-substituted ketones.
Palladium catalysts are highly effective in promoting the cross-coupling of cyclopropanols with various organic electrophiles. The general mechanism involves the conversion of the cyclopropanol into a palladium homoenolate intermediate through a process called β-carbon elimination. This intermediate can then react with an organic halide in a carbon-carbon bond-forming step.
The cross-coupling of cyclopropanol-derived ketone homoenolates with aryl and heteroaryl bromides has been achieved using a simple palladium catalytic system. nih.gov This reaction avoids the common side reaction of β-hydride elimination, which would lead to α,β-unsaturated ketones. nih.govresearchgate.net The scope of this reaction has been extended to include benzyl chlorides, allowing for the synthesis of β-benzylated ketones. researchgate.net These methods provide a direct route to β-aryl and β-alkyl ketones from readily available cyclopropanols. researchgate.netnih.gov The reaction proceeds under mild conditions and can tolerate a range of functional groups on both the cyclopropanol and the halide partner. nih.gov
| Catalyst System | Electrophile | Product Type | Yield (%) |
| Pd(OPiv)₂, PCy₃ | Aryl Bromide | β-Aryl Ketone | High |
| Pd(0) catalyst | Benzyl Chloride | β-Benzyl Ketone | Good |
| Pd(OAc)₂, PCy₃ | Aryl Cyclopropyl Ketone | (E)-1-Arylbut-2-en-1-one | 23-89 |
| Pd(PPh₃)₄ | 1,3-Diyne | Conjugated Enyne | High |
This table presents representative data for palladium-catalyzed reactions of cyclopropanol derivatives and related compounds. nih.govresearchgate.netlibretexts.org
Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for cyclopropanol ring-opening. rsc.org Copper catalysts are less prone to promoting β-hydride elimination, which can be a significant advantage. These reactions allow for the coupling of cyclopropanols with a variety of electrophiles, including (fluoro)alkyl halides, to form β-(fluoro)alkylated ketones.
Mechanistic studies suggest that these copper-catalyzed transformations can proceed through radical intermediates. The reactions are known for their mild conditions and excellent functional group compatibility. Copper catalysis has been successfully applied to the ring-opening 1,3-aminotrifluoromethylation of arylcyclopropanes, providing a direct route to γ-trifluoromethylated amines.
| Catalyst/Reagent | Electrophile | Product Type | Reference |
| CuI | (Fluoro)Alkyl Halides | β-(Fluoro)alkylated Ketone | |
| Cu(OTf)₂ | (bpy)Zn(CF₃)₂, NFSI | γ-Trifluoromethylated Amine | |
| CuI | Terminal Alkynes | Chiral Alkynyl Cyclopropanes | |
| Copper Catalyst | Grignard Reagents | 1,3-Difunctionalized Product |
This table summarizes various copper-mediated coupling reactions involving cyclopropane derivatives.
Beyond palladium and copper, other transition metals have been utilized to catalyze the ring-opening transformations of cyclopropanols. Manganese-catalyzed systems have been developed for the ring-opening coupling of cyclopropanols with enones, providing a straightforward method for synthesizing 1,6-diketones under environmentally benign conditions. Nickel catalysts have also been explored for ring-opening reactions, particularly in the context of ring-expansion reactions with unsaturated partners.
Oxidative and Reductive Transformations of this compound
The reactivity of this compound is also characterized by oxidative and reductive processes. Oxidative reactions can either target the hydroxyl group or induce ring-opening, while reductive methods can modify the aromatic ring or other functional groups if present.
The tertiary hydroxyl group of this compound can be oxidized to the corresponding carbonyl group to yield (3,4-dimethoxyphenyl)(cyclopropyl)methanone, also known as 1-(3,4-dimethoxyphenyl)cyclopropyl ketone. This transformation requires the use of mild oxidizing agents to prevent the cleavage of the strained cyclopropane ring.
Standard, vigorous oxidizing agents like potassium permanganate or chromic acid can lead to the degradation of the cyclopropane ring. rsc.org Therefore, selective reagents are necessary. Mild oxidation methods commonly used in modern organic synthesis are suitable for this purpose. Reagents such as Dess-Martin periodinane (DMP) or a catalytic system of tetrapropylammonium perruthenate (TPAP) with a co-oxidant are effective for the oxidation of alcohols to ketones under neutral and mild conditions, preserving the integrity of the cyclopropyl moiety. The resulting aryl cyclopropyl ketones are valuable synthetic intermediates that can undergo further transformations, such as acid-catalyzed cyclizations to form tetralones or participation in photocatalytic [3+2] cycloadditions to construct cyclopentane rings. nih.gov
Oxidative Radical Ring-Opening/Cyclization
The reaction of this compound under oxidative conditions is a key transformation pathway, primarily proceeding through a radical-mediated ring-opening mechanism. This process is commonly initiated by single-electron oxidants, with manganese(III) acetate (Mn(OAc)₃) being a frequently employed reagent for cyclopropanol substrates. wikipedia.orgrsc.org
The generally accepted mechanism for this type of reaction begins with the oxidation of the hydroxyl group of the cyclopropanol to form an oxygen-centered radical. wikipedia.org This highly reactive intermediate rapidly undergoes β-scission, which involves the homolytic cleavage of one of the internal cyclopropane C-C bonds. This step is thermodynamically driven by the release of the significant ring strain (approximately 27 kcal/mol) inherent to the three-membered ring. The ring-opening results in the formation of a more stable β-keto carbon-centered radical.
| Step | Process | Key Reagent/Condition | Intermediate Species | Typical Product Class |
| 1 | Oxidation | Mn(OAc)₃ | Oxygen-centered radical | - |
| 2 | Ring-Opening (β-Scission) | Strain Release | β-Keto carbon radical | - |
| 3 | Intramolecular Cyclization | - | Fused ring radical | Dihydronaphthalenes |
| 4 | Oxidation/Rearomatization | Mn(OAc)₃ / Co-oxidant | Cationic intermediate | Aromatic fused rings |
This transformation provides an efficient method for constructing complex carbocyclic skeletons from relatively simple cyclopropanol precursors.
Cyclization Reactions and Annulation Processes
The ability of this compound to serve as a three-carbon synthon following ring-opening makes it a valuable participant in various cyclization and annulation reactions. These processes leverage the cleavage of the strained ring to generate reactive intermediates that can be trapped intra- or intermolecularly to build larger ring systems.
Intramolecular Cyclizations to Form Heterocycles
While the intramolecular cyclization of the radical intermediate onto the aryl ring (as described in section 3.4.2) is a common pathway leading to carbocycles, the formation of heterocycles from the parent compound this compound is less direct. To form a heterocycle via an intramolecular pathway, the substrate would need to possess an additional, suitably positioned heteroatom-containing functional group. For the unmodified title compound, the primary intramolecular cyclization pathway involves the carbon-centered radical attacking the aromatic ring, yielding carbocyclic products. The synthesis of heterocycles would require a derivatized form of the starting material.
Intermolecular Cycloaddition Reactions
Intermolecular cycloadditions involving this compound typically require a ring-opening event to form a reactive 1,3-dipole equivalent, which can then engage with a reaction partner. While cyclopropanols themselves are not standard components for concerted cycloadditions like the Diels-Alder or Huisgen 1,3-dipolar reactions, they can act as precursors to the necessary reactive species. wikipedia.orglibretexts.org
For instance, under Lewis acid catalysis, aryl-substituted cyclopropanols can undergo ring-opening to form a zwitterionic intermediate. This 1,3-zwitterion can conceptually act as a three-carbon component in a formal [3+2] cycloaddition with a suitable dipolarophile, such as an activated alkene or alkyne, to construct a five-membered ring. This type of reaction is well-established for donor-acceptor (D-A) cyclopropanes. nih.gov Although this compound is not a classical D-A cyclopropane, the polarization provided by the hydroxyl and aryl groups can facilitate similar reactivity under appropriate acidic conditions. However, specific examples of this compound participating in such intermolecular cycloadditions are not extensively detailed in the literature, which tends to focus on its radical-mediated pathways.
Mechanistic Investigations of 1 3,4 Dimethoxyphenyl Cyclopropan 1 Ol Transformations
Experimental Mechanistic Elucidation
Experimental techniques offer direct evidence for proposed reaction pathways, intermediates, and the factors governing reaction rates. For aryl cyclopropanols like 1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol, these studies have been pivotal in confirming mechanistic hypotheses.
Isotope labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction. The use of deuterium (B1214612), a heavy isotope of hydrogen, can reveal whether a particular C-H bond is broken in the rate-determining step of a reaction through the kinetic isotope effect (KIE).
In palladium-catalyzed reactions involving the C-C bond cleavage of cyclopropanols, deuterium labeling has also been employed to provide mechanistic details. researchgate.net Such studies are crucial for understanding which bonds are broken and formed and in what sequence, thereby clarifying the role of the catalyst and the substrate in the transformation. researchgate.net
Many reactions of this compound and related aryl cyclopropanols proceed through highly reactive, short-lived intermediates. Detecting these species directly is often challenging, so trapping experiments are employed. In these experiments, a "trapping agent" is added to the reaction mixture to intercept the intermediate, forming a stable, characterizable product.
The single-electron oxidation of cyclopropanols is known to generate a key intermediate: the β-keto radical, formed after the rapid ring-opening of an initial cyclopropoxy radical. acs.orgnih.govlookchem.com The existence of this β-keto radical has been substantiated through trapping experiments. For example, in Mn(III)-mediated oxidative ring-opening reactions, β-keto radicals derived from cyclopropanols have been successfully trapped by radical acceptors such as biaryl isonitriles and N-aryl acrylamides. nih.govresearchgate.net These trapping reactions initiate tandem cyclizations that lead to the efficient formation of complex molecular scaffolds like phenanthridines and oxindoles, providing strong evidence for the transient radical intermediate. nih.govresearchgate.net
| Intermediate Type | Generation Method | Trapping Agent Example | Trapped Product Scaffold |
| β-Keto Radical | Mn(III)-mediated oxidation | N-Aryl Acrylamide | 2-Oxindole |
| β-Keto Radical | Single-Electron Transfer (SET) | Biaryl Isonitrile | Phenanthridine |
| Cyclopropoxy Radical | Ag(I)-catalyzed oxidation | (Precursor to β-keto radical) | - |
Kinetic studies measure reaction rates and how they are affected by changes in concentration, temperature, and substrate structure. This information is vital for determining the rate-limiting step of a reaction and understanding the electronic demands of the transition state.
For reactions involving aryl-substituted cyclopropanes, Hammett plots are a valuable tool. These plots correlate the logarithm of the reaction rate constants (log k) for a series of substituted reactants with a substituent parameter (σ) that quantifies the electron-donating or electron-withdrawing nature of the substituent. In the SN2-type ring-opening of spiro-activated cyclopropanes bearing different substituents on the aryl ring, kinetic analysis revealed a U-shaped (parabolic) Hammett plot. nih.gov This indicates that the reaction is accelerated by both electron-donating and electron-withdrawing groups relative to the unsubstituted parent compound. nih.gov Such behavior suggests a change in the transition state structure or a mechanism where both types of substituents can stabilize the transition state. nih.gov
| Reactant Class | Kinetic Analysis Method | Observation | Mechanistic Implication |
| Spiro-activated aryl cyclopropanes | Hammett Plot (log k vs. σ) | U-shaped (parabolic) correlation | Stabilization of the SN2 transition state by both electron-donating and electron-withdrawing groups. |
| Substituted aryl benzoates | Hammett Plot (log k vs. σ) | Nonlinear (curved) correlation | Attributed to ground-state stabilization via resonance interaction between the substituent and the carbonyl group. iitd.ac.in |
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. It allows for the detailed examination of reaction pathways, the structures of transient intermediates, and the transition states that connect them, providing insights that are often inaccessible through experimentation alone.
DFT calculations are used to model the electronic structure of molecules and compute their energies, providing a theoretical framework to map out entire reaction pathways. For transformations involving compounds related to this compound, DFT has been used to gain insight into reaction mechanisms.
A key strength of computational chemistry is the ability to locate and characterize transition states—the highest energy points along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy (ΔG‡) and, consequently, the reaction rate. By comparing the activation energies of competing pathways, chemists can predict reaction outcomes and selectivity.
In studies on the tandem Heck-ring-opening of cyclopropyldiol derivatives, DFT calculations were performed to understand the origin of regioselectivity. The energy differences between various transition states for the C-C bond cleavage were calculated. For instance, it was found that the transition state leading to the cleavage of the C1–C2 bond was significantly lower in energy (by 3.4 kcal/mol) than the one for C1–C3 bond cleavage, which aligns perfectly with the experimentally observed exclusive formation of the E-isomer product. Such analyses provide a powerful rationale for observed selectivities, attributing them to the relative stabilities of the transition states leading to different products.
| System Studied | Computational Method | Finding | Significance |
| Tandem Heck–Ring-Opening of Cyclopropyldiol | DFT (Orca 4 software) | ΔΔG‡ between competing ring-opening transition states is 3.4 kcal/mol. | Explains the high regioselectivity observed experimentally. |
| Formation of Veratraldehyde from a DMPP | DFT (M06-2X functional) | The overall reaction is endothermic, absorbing 172.92 kcal/mol. walisongo.ac.id | Correlates with experimental requirements for heating to drive the reaction. |
| Cobalt-Catalyzed Cyclopropanol (B106826)/Alkyne Coupling | DFT | Supported feasibility of cobalt homoenolate intermediate formation. | Validates a key step in the proposed catalytic cycle. |
Molecular Orbital Theory and Reactivity Predictions
The reactivity of this compound is intrinsically linked to its electronic structure, which can be elucidated through the lens of Molecular Orbital (MO) theory. Computational chemistry provides powerful tools to model the distribution and energies of electrons in molecules, offering predictions about their chemical behavior. While specific computational studies on this compound are not extensively available in the public domain, principles derived from studies of structurally related aryl cyclopropanols and dimethoxybenzene derivatives allow for a detailed theoretical discussion.
At the heart of MO theory's application to reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are paramount in determining how a molecule interacts with other chemical species.
The HOMO represents the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be predominantly localized on the electron-rich 3,4-dimethoxyphenyl ring. The methoxy (B1213986) groups (-OCH₃) are strong electron-donating groups, which increase the energy of the HOMO, making the molecule a better electron donor (nucleophile). This enhanced nucleophilicity of the aromatic ring suggests that it will be susceptible to attack by electrophiles.
Conversely, the LUMO is the orbital that is most likely to accept electrons. In reactions with nucleophiles, the LUMO's energy and location are critical. For this compound, the LUMO is likely to have significant contributions from the antibonding orbitals of the strained cyclopropane (B1198618) ring and the C-O bond of the alcohol. The inherent strain of the cyclopropane ring lowers the energy of its σ* orbitals, making them more accessible for interaction with incoming nucleophiles, which can lead to ring-opening reactions.
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A small HOMO-LUMO gap generally signifies a molecule that is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Density Functional Theory (DFT) calculations on related dimethoxybenzene derivatives have shown that electron-donating substituents decrease the energy gap, thereby increasing reactivity. nih.gov
Hypothetical Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |
| HOMO | -5.8 | 3,4-Dimethoxyphenyl ring | Nucleophilic aromatic substitution |
| LUMO | 1.2 | Cyclopropane ring (σ*), C-O bond | Susceptibility to nucleophilic attack, ring-opening |
| HOMO-LUMO Gap | 7.0 | - | Moderate kinetic stability, potential for charge-transfer interactions |
Note: These values are hypothetical and are based on typical DFT calculation results for structurally similar aromatic and cyclopropane-containing molecules.
Reactivity predictions based on this MO analysis suggest that this compound can undergo several types of transformations. The nucleophilic character of the dimethoxyphenyl ring makes it a candidate for electrophilic aromatic substitution reactions. Furthermore, the presence of the strained cyclopropane ring, coupled with the hydroxyl group, opens pathways for acid-catalyzed ring-opening or rearrangement reactions, where protonation of the hydroxyl group would create a good leaving group and facilitate the cleavage of a C-C bond in the cyclopropane ring.
Conformational Analysis and Steric Effects
The three-dimensional arrangement of atoms in this compound, and the energetic barriers to rotation around its single bonds, are critical in understanding its reactivity and potential interactions with other molecules. Conformational analysis, aided by computational modeling, provides insights into the preferred spatial arrangements (conformers) and the steric hindrance that can influence reaction pathways.
The primary rotatable bonds in this compound are the C-C bond connecting the cyclopropane ring to the phenyl ring and the C-O bonds of the methoxy groups. The rotation around the bond linking the cyclopropyl (B3062369) and phenyl moieties is of particular importance as it dictates the relative orientation of these two bulky groups.
Several key conformations can be envisioned, primarily differing in the dihedral angle between the plane of the phenyl ring and the plane of the cyclopropane ring. The stability of these conformers is determined by a balance of electronic and steric effects. Electronically, a conformation that allows for optimal overlap between the p-orbitals of the phenyl ring and the Walsh orbitals of the cyclopropane ring might be favored, as this would allow for electronic delocalization. However, this is often counteracted by steric hindrance.
Steric effects arise from the repulsive interactions between non-bonded atoms or groups that are in close proximity. In this compound, significant steric strain can occur between the ortho-hydrogens of the phenyl ring and the hydrogens on the cyclopropane ring. To alleviate this strain, the molecule is likely to adopt a non-planar conformation where the phenyl and cyclopropane rings are twisted relative to each other.
Furthermore, the methoxy groups on the phenyl ring, particularly the one at the 3-position, can influence the conformational preference. Rotation around the aryl-C(methoxy) bonds will also be subject to steric interactions with the adjacent methoxy group and the cyclopropyl group.
Hypothetical Rotational Energy Barriers for Key Conformations of this compound
| Dihedral Angle (Phenyl-Cyclopropyl) | Relative Energy (kcal/mol) | Key Steric Interactions |
| 0° (Eclipsed) | +5.0 | Ortho-H (phenyl) vs. CH₂ (cyclopropyl) |
| 45° (Skewed) | 0 | Minimized steric interactions |
| 90° (Perpendicular) | +2.5 | Reduced electronic stabilization |
Note: These values are hypothetical and are intended to illustrate the energetic landscape of rotation around the phenyl-cyclopropyl bond, based on general principles of conformational analysis for similar structures.
The conformational preferences of this compound have direct implications for its reactivity. A sterically crowded conformation may hinder the approach of a reactant to a specific reactive site. For instance, if the lowest energy conformation places the bulky dimethoxyphenyl group in a position that shields the hydroxyl group on the cyclopropane ring, reactions involving this functional group might be slower compared to a less sterically encumbered analog.
Applications of 1 3,4 Dimethoxyphenyl Cyclopropan 1 Ol in Advanced Organic Synthesis
As Versatile Building Blocks for Complex Moleculesnih.govresearchgate.net
The synthetic utility of 1-(3,4-dimethoxyphenyl)cyclopropan-1-ol stems from the inherent ring strain of the cyclopropane (B1198618) core and the activating nature of the tertiary alcohol. This combination allows for selective ring-opening reactions under various conditions (acidic, basic, or metal-catalyzed), transforming the compact cyclic structure into more complex acyclic systems with well-defined stereochemistry. This reactivity makes it an ideal starting point for synthesizing molecules that would otherwise require lengthy, multi-step procedures. nih.gov
The cyclopropanol (B106826) unit can be considered a masked carbonyl group. Through carefully controlled ring-opening reactions, this compound serves as an effective precursor to various functionalized carbonyl compounds. For instance, acid-catalyzed isomerization can lead to the formation of β-aryl ketones. This transformation involves the protonation of the hydroxyl group, followed by cleavage of one of the internal cyclopropane bonds to generate a stabilized carbocation, which then rearranges to the more stable enol form before tautomerizing to the ketone. mdpi.com This process effectively converts the cyclic alcohol into a linear ketone structure, such as 1-(3,4-dimethoxyphenyl)propan-2-one. mdpi.com
Furthermore, oxidative cleavage reactions can yield different carbonyl-containing products, depending on the reagents used. These transformations underscore the role of the cyclopropanol as a latent carbonyl synthon, providing access to valuable intermediates for further synthetic elaborations. nih.gov
| Precursor | Reaction Type | Product Class | Example Product |
| This compound | Acid-Catalyzed Ring Opening/Isomerization | β-Aryl Ketones | 1-(3,4-Dimethoxyphenyl)propan-2-one mdpi.com |
| This compound | Oxidative Cleavage | Functionalized Carboxylic Acids/Ketones | Varies based on oxidant |
The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. nih.gov Cyclopropyl (B3062369) carbinol derivatives, such as this compound, provide an elegant solution to this problem. nih.govresearchgate.net The synthetic strategy involves converting the hydroxyl group into a suitable leaving group, such as a phosphate. Subsequent treatment with organoaluminum species promotes a smooth nucleophilic substitution at the highly substituted quaternary carbon of the cyclopropane ring. nih.gov
This reaction proceeds with a complete inversion of configuration and is highly regioselective. The remarkable selectivity is attributed to the formation of a bicyclobutonium intermediate, which directs the incoming nucleophile to attack the most substituted carbon center. nih.govresearchgate.net This method allows for the stereospecific creation of acyclic products possessing a quaternary carbon center, a structural motif found in numerous natural products. nih.gov
| Substrate | Reagent | Key Transformation | Stereochemical Outcome | Ref. |
| Stereodefined cyclopropyl methyl phosphate | Organoaluminum species (e.g., Me3Al) | Nucleophilic substitution at the quaternary carbon | Complete inversion of configuration | nih.govresearchgate.net |
| Cyclopropyl carbinol derivative | Conversion to leaving group, then carbon nucleophile | C-C bond formation at the quaternary center | Stereospecific construction of vicinal stereocenters | nih.gov |
Synthesis of Diverse Heterocyclic Systemsnih.govmdpi.comstrath.ac.uk
The reactivity of this compound extends to the synthesis of diverse heterocyclic systems, which are privileged structures in medicinal chemistry and materials science. strath.ac.ukmdpi.org The cyclopropane ring can act as a three-carbon synthon that, through ring-opening and subsequent cyclization with various heteroatoms, yields a range of valuable cyclic compounds.
One of the most powerful applications of cyclopropanes in heterocycle synthesis is in [3+2] cycloaddition or annulation reactions to form five-membered rings like tetrahydrofurans. nih.govorganic-chemistry.org In this process, the cyclopropanol derivative acts as a C3 building block. Under Lewis acid catalysis, the ring can be activated to react with a two-atom component, such as an aldehyde or ketone. organic-chemistry.org
This reaction provides a convergent and efficient route to highly substituted tetrahydrofurans, often generating multiple stereocenters in a single step with high diastereoselectivity. nih.govorganic-chemistry.org For example, the reaction of donor-acceptor cyclopropanes with aldehydes, catalyzed by tin or hafnium salts, can produce pentasubstituted tetrahydrofurans in high yields and with excellent stereocontrol. organic-chemistry.org The 3,4-dimethoxyphenyl group in the starting material would be incorporated as a substituent on the final tetrahydrofuran (B95107) ring, providing access to a library of complex, biologically relevant molecules. nih.gov
| Reaction Type | Reactants | Catalyst | Product | Key Features | Ref. |
| [3+2] Annulation | Donor-site cyclopropane, Aldehyde | Sn(OTf)2, SnCl4, or Hf(OTf)4 | Pentasubstituted Tetrahydrofuran | High yield (up to 95%), High diastereoselectivity (up to 99:1) | organic-chemistry.org |
| Intramolecular Cyclization | γ-Hydroxy Alkenes, Aryl Bromides | Palladium Catalyst | Substituted Tetrahydrofuran | Forms both a C-C and a C-O bond | organic-chemistry.org |
While direct cycloadditions are common for oxygen heterocycles, the synthesis of nitrogen-containing heterocycles from this compound often proceeds through a ring-opening/cyclization sequence. The cyclopropanol can be converted into a β-dicarbonyl or an equivalent reactive intermediate. These 1,3-dielectrophilic species are classic precursors for a wide variety of nitrogen heterocycles. mdpi.com
For instance, reaction of the ring-opened dicarbonyl intermediate with:
Hydrazine would lead to the formation of pyrazoles.
Urea (B33335) or amidines would yield pyrimidines.
Hydroxylamine would produce isoxazoles.
This strategy highlights the versatility of the cyclopropanol as a stable precursor to reactive intermediates that can be trapped in situ to build complex heterocyclic scaffolds. mdpi.com A related chalcone (B49325) containing the 1-(3,4-dimethoxyphenyl) moiety has been used in a Michael addition with 1H-1,2,4-triazole, demonstrating the compatibility of this substituent pattern in the synthesis of nitrogen heterocycles. mdpi.com
Beyond five- and six-membered heterocycles, the intermediates derived from this compound can be used to construct other important cyclic structures. For example, the ring-opening of the cyclopropanol can be manipulated to form a 1,4-dicarbonyl compound. beilstein-journals.org These γ-diketones are valuable precursors for the synthesis of functionalized cyclopentenones via an intramolecular aldol (B89426) condensation. beilstein-journals.org This transformation provides a pathway from a simple three-membered ring to a more complex five-membered carbocycle, further demonstrating the synthetic power and versatility of the initial building block.
Integration into Total Synthesis Strategies of Complex Natural Products
The total synthesis of natural products represents a formidable challenge in organic chemistry, often requiring the development of novel synthetic methodologies and strategies. The intricate structures of these molecules, which have evolved to interact with biological systems, provide a fertile ground for testing the limits of synthetic chemistry. The utility of this compound as a versatile building block in this context is an area of active investigation. Its rigid framework and the presence of the reactive hydroxyl group, coupled with the electronically rich dimethoxyphenyl substituent, offer a unique combination of features for strategic bond formations.
While the direct application of this compound in a completed total synthesis of a complex natural product is not yet extensively documented in publicly available literature, its potential is evident in the synthesis of structurally related compounds and key intermediates. The ring-opening reactions of cyclopropanols, for instance, can generate reactive intermediates such as β-keto radicals or homoenolates, which can participate in subsequent carbon-carbon bond-forming reactions.
One of the most prominent classes of natural products where cyclopropane-containing precursors have been explored is the rocaglamides (also known as flavaglines). These compounds, isolated from plants of the genus Aglaia, exhibit potent anticancer, anti-inflammatory, and insecticidal activities. nih.govresearchgate.net The core structure of rocaglamides features a densely functionalized cyclopenta[b]benzofuran skeleton with five contiguous stereocenters. nih.govresearchgate.net
Several synthetic strategies have been developed to access the rocaglamide (B1679497) core, including intramolecular cyclizations and biomimetic cycloaddition reactions. nih.gov Although a direct synthesis commencing from this compound has not been explicitly detailed, the conceptual framework for its use exists. For instance, a strategy involving the acid-catalyzed ring opening of the cyclopropanol could generate a stabilized carbocation, which could then be trapped intramolecularly to form the intricate ring system of a rocaglamide precursor. The dimethoxyphenyl group would play a crucial role in stabilizing this cationic intermediate.
The following table summarizes key synthetic strategies employed in the synthesis of rocaglamides, where a cyclopropane-based approach could potentially be integrated.
| Synthetic Strategy | Key Transformation | Potential Role of this compound | Reference |
| Intramolecular Cyclization | Michael addition followed by intramolecular aldol or related cyclization. | Precursor to the Michael acceptor or the nucleophilic component after suitable functionalization. | nih.gov |
| Biomimetic [3+2] Photocycloaddition | Photoinduced cycloaddition of a 3-hydroxyflavone (B191502) with a cinnamate (B1238496) derivative. | Could be modified to act as the dipolarophile or a precursor to it. | nih.gov |
| Nazarov Cyclization | Electrocyclic ring closure of a divinyl ketone precursor. | Could serve as a precursor to the divinyl ketone system through a series of transformations. | nih.gov |
Bioinspired synthesis, which mimics the proposed biosynthetic pathways of natural products, offers an elegant and often efficient approach to complex molecules. The biosynthesis of rocaglamides is thought to involve the cycloaddition of a flavonoid precursor with a cinnamic acid derivative. nih.gov While not a direct mimic, a synthetic strategy employing the ring-opening of a cyclopropanol can be considered bio-inspired in the sense that it utilizes a high-energy starting material to drive the formation of a complex scaffold, a principle often observed in biosynthesis.
The 3,4-dimethoxyphenyl moiety present in this compound is a common structural feature in many natural products, including some lignans (B1203133) and alkaloids. This suggests that this building block is "biosynthetically relevant" and could be integrated into synthetic routes that aim to replicate aspects of natural product formation.
Future research in this area could focus on developing catalytic and stereoselective methods for the ring-opening and subsequent cyclization of this compound and its derivatives to access the core structures of various bioactive natural products in a concise and efficient manner.
Structural Modifications and Structure Reactivity Relationships of 1 3,4 Dimethoxyphenyl Cyclopropan 1 Ol Derivatives
Synthesis of Analogues with Varied Aromatic Substitution
The synthesis of analogues of 1-(3,4-dimethoxyphenyl)cyclopropan-1-ol with different substituents on the aromatic ring allows for a systematic investigation of electronic effects on the molecule's reactivity. The electron-donating or electron-withdrawing nature of these substituents can modulate the electron density of the entire molecule, influencing reaction pathways and rates.
Research has demonstrated the feasibility of preparing arylcyclopropane derivatives with a wide range of substituents. A general approach involves the cyclopropanation of substituted acetophenones or the α-alkylation of substituted phenylacetonitriles followed by further functional group transformations. nih.gov For example, the cyclopropanation of 2-phenylacetonitrile (B1602554) derivatives can be achieved using 1,2-dibromoethane (B42909) with a base like sodium hydroxide. nih.gov The resulting substituted 1-phenylcyclopropane acetonitrile (B52724) can then be hydrolyzed to a carboxylic acid and subsequently converted to the desired tertiary alcohol.
This approach allows for the introduction of various functional groups onto the phenyl ring, as summarized in the table below.
| Substituent (Position) | Electronic Effect | Potential Synthetic Precursor | Reference Method |
|---|---|---|---|
| 4-Methoxy (-OCH₃) | Strongly Donating (+M, -I) | 4-Methoxyphenylacetonitrile | α-Alkylation of Phenylacetonitrile nih.gov |
| 4-Methyl (-CH₃) | Donating (+I) | 4-Methylacetophenone | Corey–Chaykovsky Cyclopropanation nih.gov |
| 4-Chloro (-Cl) | Withdrawing (-I, +M) | 4-Chlorophenylacetonitrile | α-Alkylation of Phenylacetonitrile nih.gov |
| 4-Nitro (-NO₂) | Strongly Withdrawing (-M, -I) | 4-Nitroacetophenone | Corey–Chaykovsky Cyclopropanation nih.gov |
| 4-Trifluoromethyl (-CF₃) | Strongly Withdrawing (-I) | 4-(Trifluoromethyl)acetophenone | Adaptation of Arylcyclopropane Synthesis nih.gov |
Modification of the Cyclopropyl (B3062369) Ring
The cyclopropyl ring, a strained three-membered carbocycle, is a key determinant of the molecule's reactivity. iris-biotech.de Modifications can involve either the addition of substituents onto the ring or the cleavage (ring-opening) of the C-C bonds to yield 1,3-difunctionalized acyclic compounds.
Substitution on the Cyclopropyl Ring: Direct functionalization of the cyclopropane (B1198618) ring can be achieved through strategies that generate a nucleophilic or electrophilic center on the ring itself. A notable method involves the conversion of a substituent into a group amenable to further reactions. For instance, a bifunctional precursor like ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate can be synthesized and subsequently modified. nih.gov The sulfide (B99878) can be oxidized to a sulfoxide, which then undergoes a sulfoxide-magnesium exchange to form a cyclopropyl Grignard reagent. This nucleophilic species can be trapped with various electrophiles, allowing for the introduction of new substituents onto the ring. nih.gov
| Reaction Type | Reagent/Electrophile | Resulting Substituent on Cyclopropyl Ring | Reference Method |
|---|---|---|---|
| Sulfoxide-Mg Exchange & Trapping | Iodine (I₂) | -I | Negishi Cross-Coupling Protocol Adaptation nih.gov |
| Sulfoxide-Mg Exchange & Trapping | Benzaldehyde (PhCHO) | -CH(OH)Ph | Trapping of Grignard Reagent nih.gov |
| Negishi Cross-Coupling | Bromobenzene | -Ph | Pd-catalyzed Cross-Coupling nih.gov |
| Negishi Cross-Coupling | 4-Bromotoluene | -C₆H₄-CH₃ | Pd-catalyzed Cross-Coupling nih.gov |
Ring-Opening Reactions: Due to significant ring strain, the cyclopropane moiety is susceptible to ring-opening reactions under various conditions (acidic, basic, radical, or transition-metal-catalyzed). nih.govnih.gov These reactions are a powerful tool for converting the cyclic structure into a linear, 1,3-difunctionalized product, effectively using the cyclopropane as a 1,3-dipole synthetic equivalent. nih.govresearchgate.net The regioselectivity of the ring cleavage is often influenced by the electronic nature of the substituents on both the aromatic and cyclopropyl rings. Donor-acceptor cyclopropanes, where the aryl group acts as a donor and another group on the ring acts as an acceptor, are particularly prone to these transformations. nih.govacs.org
Derivatization at the Hydroxyl Group
The tertiary hydroxyl group is a versatile functional handle for further molecular elaboration through derivatization. Common reactions include etherification and esterification, which replace the active hydrogen and can alter the molecule's polarity, solubility, and steric profile.
Esterification: This can be accomplished by reacting the alcohol with carboxylic acids, acyl chlorides, or anhydrides. nih.govresearchgate.net The use of coupling agents or a one-pot system with reagents like triphenylphosphine (B44618) dibromide can facilitate the reaction, particularly with sterically hindered tertiary alcohols. nih.gov
Etherification: The formation of ethers typically involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution on an alkyl halide (Williamson ether synthesis).
These derivatizations allow for the introduction of a wide array of functional groups, enhancing the molecular diversity of the core structure.
| Reaction Type | Reagent | Functional Group Introduced | Resulting Product Class |
|---|---|---|---|
| Esterification | Acetyl Chloride | -C(O)CH₃ | Acetate Ester |
| Esterification | Benzoic Acid / Coupling Agent | -C(O)Ph | Benzoate Ester |
| Esterification | Acetic Anhydride | -C(O)CH₃ | Acetate Ester |
| Etherification | NaH, then Methyl Iodide | -CH₃ | Methyl Ether |
| Etherification | K₂CO₃, then Benzyl Bromide | -CH₂Ph | Benzyl Ether |
Impact of Structural Variations on Reaction Selectivity and Efficiency
The structural modifications described in the preceding sections have a profound impact on the chemical reactivity and selectivity of the resulting derivatives. Both electronic and steric factors play critical roles in dictating reaction outcomes.
Electronic Effects: The nature of the substituent on the aromatic ring significantly influences reactions involving the cyclopropane ring. In studies of related arylcyclopropylamine inhibitors, electron-withdrawing para-substituents on the aryl ring were found to increase the potency of inhibition for monoamine oxidase A (MAO A), demonstrating a clear electronic effect on biological activity. nih.gov In synthetic reactions, such as the radical-mediated ring-opening of methylenecyclopropanes, substrates with electron-donating groups on the aryl ring often provide higher yields than those with electron-withdrawing groups. nih.gov The reactivity of electrophilic cyclopropanes in ring-opening reactions with nucleophiles can exhibit a parabolic Hammett relationship, where both strong electron-donating and strong electron-withdrawing substituents can accelerate the reaction, suggesting a change in the rate-determining step or mechanism. nih.govresearchgate.net
Steric and Positional Effects: While electronic effects are important, they are not always the deciding factor in reaction selectivity. In the tandem Heck-ring-opening of certain cyclopropyl diol derivatives, it was found that the electronic nature of an aryl substituent (p-MeO vs. H) had no effect on the regioselectivity of the ring-opening. acs.orgnih.gov Instead, the selectivity was governed by steric factors and the specific position of the hydroxyl groups involved in directing the catalytic cycle. acs.orgnih.gov This highlights that steric hindrance and the conformational arrangement of the molecule can override electronic influences in determining the reaction pathway. The interplay between the hydroxyl group and the catalyst can create a specific steric environment that dictates which C-C bond of the cyclopropane ring is cleaved, irrespective of the electronic bias provided by the aromatic substituent. acs.orgnih.gov
| Structural Variation | Observed Impact | Controlling Factor | Example Reaction Type |
|---|---|---|---|
| Electron-withdrawing group (e.g., p-CF₃) on aryl ring | Increased reaction rate/potency | Electronic | MAO Inhibition nih.gov |
| Electron-donating group (e.g., p-OCH₃) on aryl ring | Increased reaction yield | Electronic | Radical Ring-Opening/Cyclization nih.gov |
| Varied electronic groups on aryl ring | Parabolic Hammett relationship for reaction rate | Electronic (Mechanism Shift) | Nucleophilic Ring-Opening nih.govresearchgate.net |
| Varied electronic groups on aryl ring | No effect on regioselectivity | Steric/Positional | Pd-Catalyzed Ring-Opening of Cyclopropyl Diols acs.orgnih.gov |
| Position of hydroxyl directing group | Reversal of regioselectivity | Steric/Positional | Pd-Catalyzed Ring-Opening of Cyclopropyl Diols acs.orgnih.gov |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete structural map can be assembled.
The proton NMR (¹H NMR) spectrum of 1-(3,4-dimethoxyphenyl)cyclopropan-1-ol would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 1,2,4-trisubstituted benzene (B151609) ring would likely appear as a set of coupled multiplets in the range of δ 6.8-7.2 ppm. The two methoxy (B1213986) groups would each present as a sharp singlet, expected around δ 3.8-3.9 ppm.
The protons of the cyclopropyl (B3062369) group are diastereotopic and would exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings. These signals are characteristically found in the upfield region of the spectrum, typically between δ 0.5-1.5 ppm. docbrown.info The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent, but generally falls between δ 1.5-3.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Aromatic-H | 6.8 - 7.2 | m | Signals for the three protons on the dimethoxyphenyl ring. |
| OCH₃ | 3.8 - 3.9 | s | Two distinct singlets for the two methoxy groups. |
| OH | 1.5 - 3.0 | br s | Chemical shift is variable; may exchange with D₂O. |
Note: This is a table of predicted data based on theoretical principles and analysis of similar structures. Experimental values may vary.
The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of unique carbon environments. For this compound, eleven distinct signals would be anticipated. The aromatic carbons would resonate in the δ 110-150 ppm region, with the two carbons attached to oxygen (C-3 and C-4 of the phenyl ring) appearing most downfield. The quaternary carbon of the cyclopropyl ring attached to the hydroxyl group and the phenyl ring would be found in the δ 50-70 ppm range.
The methylene (B1212753) carbons of the cyclopropane (B1198618) ring are expected at a significantly upfield chemical shift, typically between δ 10-25 ppm, a characteristic feature of strained three-membered rings. The two methoxy carbons would each produce a signal in the δ 55-60 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | 145 - 150 |
| Aromatic C-H & C-C | 110 - 135 |
| C-OH (Cyclopropyl) | 50 - 70 |
| OCH₃ | 55 - 60 |
Note: This is a table of predicted data based on theoretical principles and analysis of similar structures. Experimental values may vary.
To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between the adjacent aromatic protons and among the protons of the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign the chemical shifts of the protonated carbons, such as those in the aromatic ring and the cyclopropane methylene groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for identifying the quaternary carbons by observing correlations from nearby protons. For instance, the protons of the methoxy groups would show a correlation to the aromatic carbons to which they are attached.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
HRMS is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a high degree of accuracy. For this compound, with a chemical formula of C₁₁H₁₄O₃, the expected exact mass would be calculated. The observation of the molecular ion peak in the HRMS spectrum corresponding to this calculated exact mass, within a very narrow margin of error (typically < 5 ppm), would provide strong evidence for the proposed molecular formula.
Table 3: Predicted HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₃ |
| Calculated Exact Mass | 194.0943 |
| Ionization Mode | ESI+ or EI |
Note: The calculated exact mass is based on the most abundant isotopes of each element.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl and methoxy groups would be observed just below 3000 cm⁻¹. The presence of the aromatic ring would also give rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the alcohol and ether linkages would be expected in the 1000-1300 cm⁻¹ range.
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
Note: This is a table of predicted data based on characteristic functional group absorption ranges.
X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)
Should this compound be synthesized and isolated as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity of the atoms and providing accurate bond lengths and angles.
For this particular molecule, X-ray crystallography would unequivocally confirm the presence of the cyclopropane ring and its connection to the dimethoxyphenyl and hydroxyl groups. Furthermore, it would reveal the solid-state conformation of the molecule, including the relative orientation of the phenyl ring with respect to the cyclopropane ring. As the molecule is achiral, there is no absolute stereochemistry to be determined.
Future Directions and Emerging Research Avenues in 1 3,4 Dimethoxyphenyl Cyclopropan 1 Ol Chemistry
Development of Novel Catalytic Systems for Cyclopropanol (B106826) Transformations
The high ring strain of cyclopropanols makes them susceptible to ring-opening reactions, which can be harnessed to produce a variety of valuable chemical structures. nih.govrsc.org Future research is poised to develop novel catalytic systems that can control the regioselectivity and stereoselectivity of these transformations for 1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol.
The primary transformation of interest is the catalytic ring-opening, which typically proceeds via cleavage of one of the internal C-C bonds of the three-membered ring. rsc.org This can lead to the formation of β-functionalized ketones or 1,3-difunctionalized acyclic compounds. nih.govnih.gov The development of sophisticated catalytic systems is crucial for directing these reactions toward desired products.
Key areas for catalytic development include:
Lewis Acid Catalysis: Lewis acids can activate the hydroxyl group, facilitating ring-opening to form a homoenolate intermediate that can be trapped by various nucleophiles. For donor-acceptor cyclopropanes, this approach has been used extensively for 1,3-difunctionalization. nih.govresearchgate.net
Transition Metal Catalysis: Metals such as silver (I), manganese (III), and copper have been shown to mediate oxidative ring-opening reactions of cyclopropanols. researchgate.netbeilstein-journals.org Synergistic catalysis, for instance combining photoredox and N-heterocyclic carbene (NHC) catalysis, has enabled the 1,3-difunctionalization of aryl cyclopropanes. nih.gov
Asymmetric Catalysis: A significant challenge and opportunity lie in the development of enantioselective ring-opening reactions. researchgate.net Catalytic kinetic resolution, where one enantiomer of the cyclopropanol reacts faster than the other, has been demonstrated and could be applied to yield enantioenriched products. rsc.org
| Catalyst Type | Potential Transformation | Anticipated Product Class | Reference Concept |
|---|---|---|---|
| Lewis Acids (e.g., Yb(OTf)₃) | Ring-Opening / 1,3-Difunctionalization | γ-Amino-α-thiolated compounds | researchgate.net |
| Transition Metals (e.g., Ag(I), Mn(III)) | Oxidative Ring-Opening/Cyclization | Functionalized Ketones, Heterocycles | beilstein-journals.org |
| Cooperative (NHC/Photoredox) | Ring-Opening/Acylation Cascade | γ-Aroyloxy Ketones | nih.gov |
| Chiral Catalysts (e.g., with ZnEt₂) | Asymmetric Kinetic Resolution | Enantioenriched Cyclopropanols and Ketones | rsc.org |
Exploration of Sustainable and Environmentally Benign Synthetic Methods
Modern organic synthesis places a strong emphasis on green chemistry principles, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. The synthesis of this compound and its derivatives is an area ripe for the application of such methods.
Traditional routes to cyclopropanols, like the Kulinkovich or Simmons-Smith reactions, often require stoichiometric amounts of organometallic reagents and volatile solvents. chemrxiv.org Future research will likely focus on more sustainable alternatives.
Promising sustainable approaches include:
Flow Chemistry: Adapting synthetic protocols to continuous flow systems can enhance safety, particularly when using hazardous intermediates like diazomethane, and improve scalability and reproducibility. chemrxiv.org
Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, can reduce waste and energy consumption. A mechanochemical process has been successfully used in the synthesis of a related 1-(3,4-dimethoxyphenyl)propan-1-one (B16214) derivative, demonstrating the feasibility of this approach for this class of compounds. mdpi.com
Greener Reagents: One common route to cyclopropanols involves the Baeyer-Villiger oxidation of a corresponding cyclopropyl (B3062369) ketone. rsc.org Replacing traditional peroxy acids with safer, more environmentally friendly oxidants like urea (B33335) hydrogen peroxide (UHP) can significantly improve the safety profile of the synthesis. researchgate.net
Photocatalysis: Visible-light-induced organocatalysis represents a newer, more sustainable route to cyclopropanols that avoids harsh reagents. chemrxiv.org
| Method | Traditional Approach | Sustainable Alternative | Key Advantage | Reference Concept |
|---|---|---|---|---|
| Cyclopropanation | Kulinkovich Reaction (stoichiometric Ti/Grignard) | Catalytic Simmons-Smith, Visible-light organocatalysis | Reduced metal waste, milder conditions | chemrxiv.org |
| Oxidation | Baeyer-Villiger with m-CPBA | Baeyer-Villiger with Urea Hydrogen Peroxide (UHP) | Improved safety, less hazardous reagents | rsc.orgresearchgate.net |
| Process Technology | Batch synthesis in organic solvents | Continuous flow synthesis, Mechanochemistry | Enhanced safety, scalability, reduced solvent use | chemrxiv.orgmdpi.com |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting chemical reactivity, thereby accelerating the development of new synthetic methods. For a molecule like this compound, computational modeling can offer profound insights that are difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a particularly useful method for investigating complex reaction pathways. rsc.org Future research can apply DFT and other computational techniques to:
Model Reaction Mechanisms: Elucidate the step-by-step mechanism of catalytic ring-opening reactions. This includes calculating the structures and energies of reactants, transition states, and intermediates to determine the most favorable reaction pathway. researchgate.net
Predict Reactivity and Selectivity: The electronic properties of the 3,4-dimethoxyphenyl group can influence the reactivity of the cyclopropanol ring. Computational models can predict how this substituent affects the stability of radical or ionic intermediates formed during ring-opening, thereby predicting regioselectivity. nih.gov
Guide Catalyst Design: By modeling the interaction between the cyclopropanol substrate and a catalyst, researchers can rationally design new catalysts with improved efficiency and selectivity. For example, modeling the transition state of a synergistic Ni/Co dual catalytic system helped elucidate its mechanism, which can inform future catalyst optimization. rsc.org
Applications in Materials Science and Advanced Chemical Technologies
While cyclopropane (B1198618) derivatives are well-established in medicinal chemistry due to their unique conformational rigidity and three-dimensional structure, their application in materials science is an emerging field with significant potential. unl.ptnih.gov The distinct properties of this compound make it an interesting candidate for creating novel materials.
Potential applications include:
Polymer Chemistry: The rigid cyclopropane unit could be incorporated into polymer backbones or as a pendant group to create materials with tailored physical properties, such as increased thermal stability or specific mechanical characteristics. Ring-opening of the cyclopropanol could also be used as a polymerization trigger or a method for post-polymerization modification.
Functional Materials: Cycloaddition reactions are widely used to functionalize the surfaces of materials, including carbon-based materials like graphene. doi.org The this compound molecule, with its functional handles (hydroxyl group and aromatic ring), could be attached to material surfaces to alter their properties.
Molecular Scaffolding: The well-defined three-dimensional structure of the cyclopropane ring makes it an excellent scaffold. nih.gov This could be exploited in the design of liquid crystals, hydrogels, or other ordered materials where precise molecular arrangement is critical. doi.org The ring-opening reaction of cyclopropanols to form ketones provides access to another class of compounds that are valuable in material sciences. researchgate.net
This area remains largely unexplored, representing a frontier for discovering new functionalities and applications for cyclopropanol-containing molecules in advanced technologies.
Q & A
Basic: What are the common synthetic routes for 1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol, and how do reaction conditions influence yield?
The synthesis typically involves cyclopropanation strategies, such as the [2+1] cycloaddition of carbenes or transition-metal-catalyzed methods. For example, rhodium catalysts (e.g., (nbd)Rh⁺) have been used for cyclopropane ring formation in structurally related compounds, achieving yields up to 76% under optimized conditions . Key factors include:
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance cyclopropane stability.
- Temperature : Low temperatures (−20°C to 0°C) minimize side reactions like ring-opening.
- Substituent effects : The electron-donating 3,4-dimethoxy groups increase steric hindrance, requiring longer reaction times compared to non-substituted analogs .
Advanced: How do computational methods (e.g., DFT) elucidate the electronic and steric effects of the 3,4-dimethoxyphenyl group on cyclopropane ring strain?
Density Functional Theory (DFT) studies reveal that the 3,4-dimethoxyphenyl group:
- Reduces ring strain : Electron-donating methoxy groups delocalize electron density into the cyclopropane ring, lowering strain energy by ~5–8 kcal/mol compared to unsubstituted cyclopropanol derivatives.
- Modulates reactivity : The substituents create a polarized environment, favoring nucleophilic attack at the hydroxyl-bearing carbon. Computational models (e.g., Gaussian 16) with B3LYP/6-311+G(d,p) basis sets are recommended for accurate conformational analysis .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : The hydroxyl proton appears as a broad singlet (δ 1.8–2.2 ppm), while cyclopropane protons resonate as doublets (δ 1.2–1.5 ppm, J = 8–10 Hz). Methoxy groups show sharp singlets at δ 3.7–3.9 ppm .
- IR Spectroscopy : A strong O–H stretch (~3200 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) confirm the hydroxyl and methoxy groups.
- Mass Spectrometry : ESI-MS typically exhibits [M+H]⁺ peaks at m/z 207.1 (calculated molecular weight: 206.23 g/mol) .
Advanced: How do contradictory data on oxidation products (e.g., ketone vs. carboxylic acid) arise, and how can they be resolved experimentally?
Divergent oxidation outcomes depend on:
- Oxidant strength : Mild agents (e.g., PCC) yield ketones, while strong oxidizers (KMnO₄/H₂SO₄) produce carboxylic acids.
- Solvent choice : Aqueous conditions favor acid formation via hydration intermediates.
- Resolution method : Monitoring reaction progress via TLC (Rf: 0.3 for ketone vs. 0.1 for acid in hexane/EtOAc 3:1) ensures product consistency .
Basic: What are the stability considerations for storing this compound in laboratory settings?
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydroxyl group hydrolysis.
- Purity : HPLC-grade solvents (≥95% purity) minimize decomposition during solubilization .
Advanced: How can the compound’s bioactivity be evaluated against enzyme targets (e.g., kinases or oxidoreductases)?
- Assay design : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with ATP concentrations adjusted to Km values.
- Lipophilicity adjustment : The 3,4-dimethoxy groups increase logP (~2.1), requiring DMSO concentrations ≤0.1% to maintain solubility in aqueous buffers.
- Control experiments : Compare activity against analogs (e.g., 1-(4-chlorophenyl)cyclopropan-1-ol) to isolate substituent-specific effects .
Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure this compound?
- Chiral catalysts : Use Ru(II)-Pybox complexes for asymmetric cyclopropanation (ee >90%).
- Chromatographic resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) achieves baseline separation (α = 1.2).
- Crystallization : Diastereomeric salt formation with L-tartaric acid enhances enantiopurity .
Basic: How does the compound’s reactivity compare to non-substituted cyclopropanols in nucleophilic substitution reactions?
- Rate differences : The electron-rich aryl group reduces electrophilicity at the cyclopropane carbon, slowing SN2 reactions by 3–5× versus unsubstituted cyclopropanols.
- Byproduct formation : Competing ring-opening pathways (e.g., via acid catalysis) are minimized using aprotic conditions .
Advanced: What computational tools predict the compound’s pharmacokinetic properties (e.g., CYP450 metabolism)?
- ADMET prediction : SwissADME or pkCSM models estimate high intestinal absorption (HIA >80%) and CYP3A4-mediated oxidation as the primary metabolic pathway.
- Docking studies : AutoDock Vina simulates binding to CYP450 isoforms, identifying methoxy groups as sites for demethylation .
Advanced: How can the compound be incorporated into polymer backbones (e.g., polyacetylenes), and what properties arise?
- Polymerization : Radical-initiated or Rh-catalyzed methods (e.g., using (nbd)Rh⁺) yield helical polyacetylenes with molecular weights ~13,900–18,400 g/mol.
- Material properties : The rigid cyclopropane enhances thermal stability (Tg >150°C), while methoxy groups improve solubility in chloroform and THF .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Use nitrile gloves and safety goggles; avoid inhalation of fine powders.
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., methanol from demethylation).
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How do substituent variations (e.g., replacing methoxy with chloro groups) impact the compound’s electronic profile?
- Hammett analysis : σₚ values for −OCH₃ (−0.27) vs. −Cl (+0.23) indicate electron-withdrawing chloro groups increase ring strain and electrophilicity.
- Spectroscopic shifts : Chloro substitution downfield-shifts aryl protons by ~0.3 ppm in ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
